molecular formula C10H8Cl3N3 B1467239 4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1250734-01-0

4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole

Cat. No. B1467239
CAS RN: 1250734-01-0
M. Wt: 276.5 g/mol
InChI Key: MTQHMRLYJXMZCU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole (CM-DCPT) is an organic compound that was first synthesized in the early 1980s. It is a heterocyclic compound with a three-ring structure, consisting of a triazole ring, a benzene ring, and a methyl group. CM-DCPT is a common ingredient in many industrial products, such as paints, coatings, and adhesives, and is also used as a pharmaceutical intermediate. Additionally, CM-DCPT has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Synthesis of Energetic Salts and Functionalized Materials

Triazolyl-functionalized monocationic energetic salts have been prepared through reactions involving chloromethyl-triazole derivatives, demonstrating their application in the synthesis of materials with good thermal stability and relatively high density. These compounds have significant potential in energetic materials research due to their desirable properties (Wang et al., 2007).

Corrosion Inhibition

Triazole derivatives have been studied for their efficiency in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solutions. These studies reveal that triazole compounds, particularly those with specific substituents, serve as effective mixed-type inhibitors, offering protection against corrosion by forming a protective layer on the steel surface (Bentiss et al., 2007).

Antimicrobial Activities

Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds show good to moderate activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Acid Extraction

The extraction of hydrochloric and nitric acid using triazole derivatives has been studied, showing that these compounds can effectively extract acids through the formation of monosolvates. This process is exothermic, and the effectiveness of acid extraction provides insights into the use of triazoles in separation processes and chemical synthesis (Golubyatnikova et al., 2012).

Synthesis of Heterocyclic Compounds

Triazole derivatives are key intermediates in the synthesis of a wide range of heterocyclic compounds, including those with potential biological activities. Their reactivity and versatility make them valuable in the discovery and development of new pharmaceuticals and agrochemicals (Ying, 2004).

properties

IUPAC Name

4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N3/c11-4-8-6-16(15-14-8)5-7-1-2-9(12)10(13)3-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQHMRLYJXMZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole

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